
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group, a formyl group, a methoxy group, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Formylation: The next step is the formylation of 5-bromo-2-methoxyphenol to introduce the formyl group at the 4-position. This can be achieved using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Acetamide: The final step involves the reaction of the formylated intermediate with 4-fluoroaniline and acetic anhydride to form the desired acetamide compound. This reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(5-bromo-4-carboxy-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide.
Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the formyl and bromo groups could facilitate binding to specific sites on target molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of compounds, potentially improving their efficacy and bioavailability in pharmaceutical applications.
属性
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO4/c1-22-14-6-10(8-20)13(17)7-15(14)23-9-16(21)19-12-4-2-11(18)3-5-12/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPZBJHHZAPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B2825129.png)
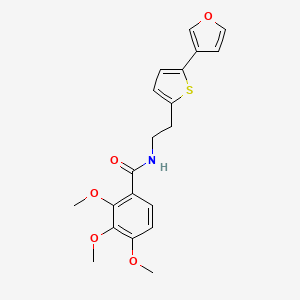
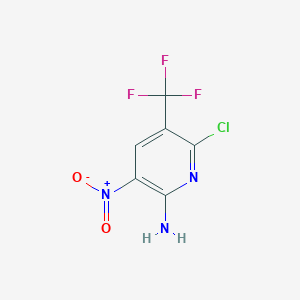
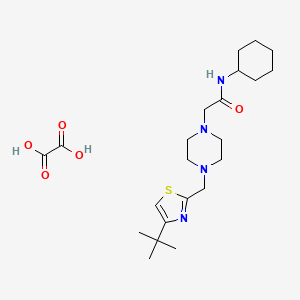
![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2825135.png)
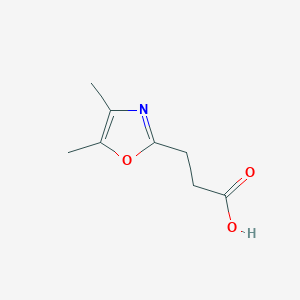
![2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid](/img/structure/B2825139.png)
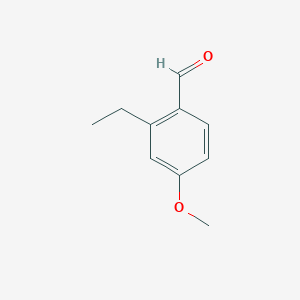
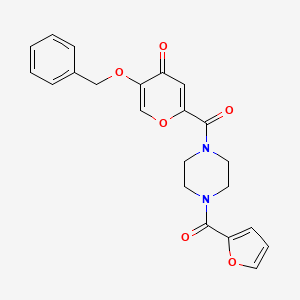
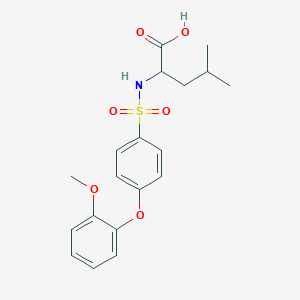
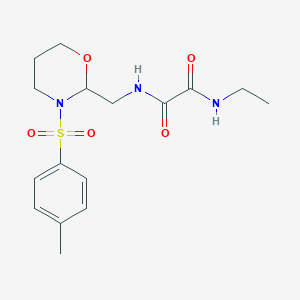
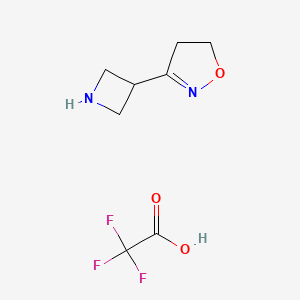
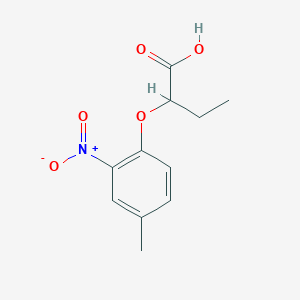
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)
